1-(1-Bromoethyl)-4-fluoro-2-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-bromoethyl)-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUBAPHOPDBCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 Bromoethyl 4 Fluoro 2 Methylbenzene
Direct Bromination Approaches for Benzylic Positions
Direct bromination of the benzylic carbon, the carbon atom adjacent to the aromatic ring, is a primary strategy for synthesizing compounds like 1-(1-Bromoethyl)-4-fluoro-2-methylbenzene from its precursor, 1-ethyl-4-fluoro-2-methylbenzene (B13208426). This reactivity stems from the unique stability of the intermediate benzylic radical. libretexts.orgnumberanalytics.com
Free Radical Halogenation Mechanisms and Selectivity Control
Free radical halogenation is a cornerstone of benzylic functionalization. numberanalytics.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. chadsprep.com A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine (Br₂) that favors radical substitution over competing electrophilic addition to the aromatic ring. libretexts.orgchadsprep.commasterorganicchemistry.com The reaction is typically initiated by light (hν) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgresearchgate.net
The key to the selectivity of this reaction lies in the stability of the radical intermediate. numberanalytics.com The homolytic cleavage of a benzylic C-H bond is energetically favored because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.orgumn.edu In the case of 1-ethyl-4-fluoro-2-methylbenzene, abstraction of a hydrogen atom from the secondary carbon of the ethyl group is significantly preferred over abstraction from the primary methyl groups due to the greater stability of the secondary benzylic radical. Bromination is inherently more selective than chlorination, meaning it will overwhelmingly favor the most stable radical position. masterorganicchemistry.comyoutube.com
| C-H Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Stability of Resulting Radical |
|---|---|---|
| Primary (CH₃-H) | ~105 | Low |
| Secondary (R₂CH-H) | ~98 | Medium |
| Tertiary (R₃C-H) | ~95 | High |
| Benzylic (C₆H₅CH₂-H) | ~88 | Very High (Resonance Stabilized) |
The choice of solvent also plays a critical role in reaction efficiency and safety. While carbon tetrachloride (CCl₄) has been traditionally used, its toxicity has led to the adoption of greener alternatives like (trifluoromethyl)benzene or 1,2-dichlorobenzene, which can provide clean and high-yielding reactions. researchgate.netresearchgate.net
Catalytic Systems for Benzylic Bromination
To overcome the limitations of traditional radical bromination, such as the use of potentially explosive initiators and poor chemoselectivity in complex molecules, various catalytic systems have been developed. sdu.edu.cn These methods offer milder reaction conditions and improved control.
One notable advancement is the use of iron catalysis. An iron-catalyzed benzylic C-H bromination using iron(II) bromide has been shown to be highly chemo- and site-selective. sdu.edu.cn This approach is practical for late-stage functionalization of complex molecules and can be scaled up effectively. sdu.edu.cn Other catalytic methods include photocatalytic oxidative bromination, which can utilize hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂) under illumination, presenting a greener alternative. bohrium.com
| Method | Typical Reagents | Initiation/Catalysis | Key Advantages |
|---|---|---|---|
| Wohl-Ziegler Reaction | NBS | AIBN or Benzoyl Peroxide, Heat/Light | Well-established, good for simple substrates. wikipedia.org |
| Iron-Catalyzed Bromination | NBS or other Br source | FeBr₂ (1 mol%) | High site-selectivity, mild conditions, scalable. sdu.edu.cn |
| Photocatalytic Bromination | HBr/H₂O₂ or NaBrO₃/HBr | Visible Light (e.g., LEDs) | Green process, avoids hazardous reagents. bohrium.comscientificupdate.com |
| Boron Tribromide Method | BBr₃ | Room Temperature | Facile, good yields for toluene (B28343) derivatives. bohrium.com |
Stereoselective Synthesis of this compound
The target molecule, this compound, possesses a chiral center at the benzylic carbon bonded to the bromine atom. Therefore, its synthesis can be approached using stereoselective methods to produce a specific enantiomer.
Enantioselective Bromination Techniques for Chiral Benzylic Centers
Direct enantioselective C(sp³)–H bromination is a challenging but emerging field. The goal is to control the three-dimensional orientation of the bromine atom's approach to the benzylic radical intermediate. This is often achieved through asymmetric catalysis, where a chiral catalyst creates a chiral environment around the reacting species. While direct enantioselective benzylic bromination is not yet a widely established method, related copper-catalyzed asymmetric cross-coupling reactions of benzylic C-H bonds demonstrate the principle of using chiral ligands to induce high enantioselectivity in radical processes. researchgate.net
Diastereoselective Routes to Substituted Benzylic Bromides
A more established strategy for controlling stereochemistry is through diastereoselective reactions. This involves introducing a chiral element into the starting material, which then directs the stereochemical outcome of the bromination step. The formation of the new stereocenter is influenced by the existing one, leading to the preferential formation of one diastereomer over the other. This approach often relies on the use of a chiral auxiliary. wikipedia.org
Chiral Auxiliaries and Catalysts in Benzylic System Construction
Chiral auxiliaries are recoverable chiral compounds that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com In the context of synthesizing a chiral benzylic bromide, a precursor molecule (e.g., a benzylic alcohol or carboxylic acid derivative) could be attached to a chiral auxiliary. The steric bulk and electronic properties of the auxiliary would then shield one face of the molecule, forcing the brominating agent to attack from the opposite face. After the reaction, the auxiliary is cleaved and can be recycled. wikipedia.org
Common chiral auxiliaries used in asymmetric synthesis include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org These auxiliaries have proven effective in a wide range of stereoselective alkylations and other transformations that proceed through enolate intermediates, establishing a strong precedent for their use in controlling stereochemistry adjacent to a carbonyl group, which can then be converted to the desired benzylic bromide. wikipedia.org
| Chiral Auxiliary Type | Example | General Application |
|---|---|---|
| Oxazolidinones | Evans Auxiliaries | Stereoselective aldol (B89426) reactions, alkylations, and acylations. wikipedia.org |
| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation of carboxylic acid derivatives. wikipedia.org |
| Sultams | Camphorsultam | Asymmetric Michael additions and Claisen rearrangements. wikipedia.org |
| Binaphthols | BINOL | Used as chiral ligands and in the formation of chiral reagents. wikipedia.org |
Convergent and Divergent Synthetic Pathways to Fluorinated Methylbenzenes
The construction of complex molecules, including functionalized fluorinated methylbenzenes, can be approached through two primary strategies: convergent synthesis and divergent synthesis. The choice between these pathways depends on the ultimate goal, such as producing a single, complex target molecule or generating a library of related compounds for screening. wikipedia.orgwikipedia.org
Divergent synthesis , in contrast, is a powerful strategy for generating chemical diversity. wikipedia.org This method begins with a central core molecule that is systematically elaborated through various reaction pathways. A common starting material is reacted with a set of different reagents to produce a first "generation" of diverse products. Each of these products can then be further reacted to create subsequent generations, rapidly expanding the number of unique compounds. researchgate.net This approach is particularly valuable in medicinal chemistry and materials science for creating libraries of analogues for structure-activity relationship (SAR) studies. For fluorinated methylbenzenes, a divergent approach could start with a common precursor, which is then subjected to various fluorination, methylation, and functionalization reactions to produce a wide array of derivatives.
| Synthetic Strategy | Description | Primary Advantage | Application Context |
| Linear | Reactants are combined in a sequential, step-by-step manner. | Simplicity in planning. | Short, straightforward syntheses. |
| Convergent | Independent synthesis of molecular fragments, followed by their assembly. | Higher overall yield for complex molecules. | Total synthesis of a single, complex target. wikipedia.org |
| Divergent | A common precursor is elaborated through multiple reaction pathways. | Efficient generation of a diverse library of related compounds. wikipedia.org | Pharmaceutical screening, materials discovery. |
Precursor Synthesis via Electrophilic Aromatic Substitution
The synthesis of the aromatic core of this compound relies on the controlled introduction of substituents onto a benzene (B151609) ring. A key synthetic intermediate is 1-(4-fluoro-2-methylphenyl)ethanone , also known as 4'-fluoro-2'-methylacetophenone. This precursor contains the required fluoro and methyl groups at the correct positions and an acetyl group that can be further modified to the 1-bromoethyl side chain.
This intermediate is effectively synthesized via a Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution (EAS). organic-chemistry.orgmasterorganicchemistry.com The reaction involves treating an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.com
For the synthesis of 1-(4-fluoro-2-methylphenyl)ethanone, the logical starting material is 3-fluorotoluene (B1676563) . The reaction proceeds by treating 3-fluorotoluene with acetyl chloride (CH₃COCl) and AlCl₃. The Lewis acid activates the acetyl chloride by coordinating to the chlorine atom, which generates a highly electrophilic acylium ion (CH₃CO⁺). This electrophile is then attacked by the electron-rich π-system of the 3-fluorotoluene ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final acylated product. numberanalytics.com
An important advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aromatic ketone, is deactivated towards further substitution. The electron-withdrawing nature of the acyl group makes the ring less nucleophilic, thus preventing poly-acylation reactions, which are often a problem in Friedel-Crafts alkylations. stackexchange.com
Reaction Scheme: Friedel-Crafts Acylation of 3-Fluorotoluene
3-Fluorotoluene + Acetyl Chloride --(AlCl₃)--> 1-(4-fluoro-2-methylphenyl)ethanone + HCl
Regiochemical Control in Fluorination and Methylation of Aromatic Rings
The success of the synthesis described above hinges on the regiochemical outcome of the Friedel-Crafts acylation. When an electrophilic aromatic substitution is performed on a substituted benzene ring, the position of the incoming electrophile is directed by the electronic properties of the existing substituents. masterorganicchemistry.com
In the case of 3-fluorotoluene, the ring bears two substituents: a methyl group (-CH₃) and a fluorine atom (-F). Both of these groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. minia.edu.eg
Methyl Group (-CH₃): This is a weakly activating group that directs ortho and para. It donates electron density to the ring primarily through an inductive effect and hyperconjugation, stabilizing the positively charged intermediate (the arenium ion or σ-complex) formed during the substitution, particularly when the attack is at the ortho or para positions. libretexts.org
In 3-fluorotoluene, the methyl group is at position 1 and the fluorine at position 3. The directing effects of these two groups are as follows:
The methyl group at C1 directs incoming electrophiles to positions C2, C4, and C6.
The fluorine atom at C3 directs incoming electrophiles to positions C2, C4, and C6.
Both groups cooperatively direct the incoming acyl group to the same positions: C2, C4, and C6. Position C2 is sterically hindered by being flanked by both existing substituents. Therefore, substitution occurs primarily at the C4 and C6 positions. The major product is the C4-substituted isomer, 1-(4-fluoro-2-methylphenyl)ethanone , which is para to the methyl group and ortho to the fluorine atom.
| Position of Attack | Directing Effect of -CH₃ (at C1) | Directing Effect of -F (at C3) | Combined Effect | Steric Hindrance | Outcome |
| C2 | Ortho (Favorable) | Ortho (Favorable) | Strongly Activated | High | Minor Product |
| C4 | Para (Favorable) | Ortho (Favorable) | Strongly Activated | Low | Major Product |
| C5 | Meta (Unfavorable) | Meta (Unfavorable) | Deactivated | Low | Negligible |
| C6 | Ortho (Favorable) | Para (Favorable) | Strongly Activated | Moderate | Minor Product |
This regiochemical control is crucial for efficiently synthesizing the desired precursor, which can then be converted to the final target compound, this compound, through subsequent reactions on the acetyl side chain.
Reactivity and Mechanistic Investigations of 1 1 Bromoethyl 4 Fluoro 2 Methylbenzene
Fundamental Principles of Benzylic Carbon Reactivity
The enhanced reactivity of the benzylic carbon in 1-(1-bromoethyl)-4-fluoro-2-methylbenzene is primarily attributed to its direct attachment to the benzene (B151609) ring. This proximity allows for significant interaction between the benzylic center and the π-system of the aromatic ring, which profoundly influences the stability of carbocations, radicals, and carbanions that may form during a reaction.
Resonance Stabilization of Benzylic Carbocations, Radicals, and Carbanions
A key factor in the reactivity of benzylic systems is the ability of the benzene ring to stabilize reactive intermediates through resonance. When a carbocation, radical, or carbanion is formed at the benzylic position, the charge or unpaired electron can be delocalized into the aromatic ring.
For a benzylic carbocation , the vacant p-orbital of the positively charged carbon can overlap with the π-orbitals of the benzene ring. This overlap allows the positive charge to be distributed across the ortho and para positions of the ring, significantly stabilizing the carbocation. This delocalization of charge makes the formation of benzylic carbocations more favorable compared to their non-benzylic counterparts.
In the case of a benzylic carbanion , the lone pair of electrons on the benzylic carbon can also be delocalized into the benzene ring. This delocalization spreads the negative charge over the aromatic system, leading to a more stable carbanion.
Inductive and Resonance Effects of Fluorine on Benzylic Stability
The fluorine atom at the para position of the benzene ring in this compound exerts both inductive and resonance effects, which can have opposing influences on the stability of benzylic intermediates.
Inductive Effect (-I): Fluorine is a highly electronegative atom, and it withdraws electron density from the benzene ring through the sigma bonds. This electron-withdrawing inductive effect destabilizes a benzylic carbocation by intensifying the positive charge at the benzylic carbon. Conversely, this effect can stabilize a benzylic carbanion by helping to disperse the negative charge.
Resonance Effect (+R): The fluorine atom also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through resonance. This electron-donating resonance effect is most pronounced at the ortho and para positions. For a benzylic carbocation, this +R effect helps to delocalize and stabilize the positive charge. In the case of a benzylic carbanion, the electron-donating nature of fluorine would be destabilizing.
The net effect of the fluorine substituent is a combination of these two opposing forces. In the case of carbocation stability, the resonance effect often plays a significant role in stabilizing the intermediate, despite the strong inductive withdrawal.
Hyperconjugative and Inductive Effects of the Methyl Group on Benzylic Stability
The methyl group at the ortho position of the benzene ring also influences the stability of benzylic intermediates through inductive and hyperconjugative effects.
Inductive Effect (+I): The methyl group is an electron-donating group through induction. It pushes electron density into the benzene ring, which helps to stabilize a benzylic carbocation by partially neutralizing the positive charge. This effect would be destabilizing for a benzylic carbanion.
Hyperconjugation: The methyl group can also stabilize an adjacent carbocation through hyperconjugation. This involves the overlap of the C-H σ-bonds of the methyl group with the empty p-orbital of the benzylic carbocation. This overlap allows for the delocalization of electron density from the C-H bonds to the carbocation center, further enhancing its stability.
The ortho position of the methyl group can also introduce steric effects that may influence the approach of nucleophiles and the planarity of the carbocation intermediate.
Nucleophilic Substitution Pathways
Benzylic halides like this compound can undergo nucleophilic substitution through both S({N})1 and S({N})2 mechanisms. The preferred pathway is dependent on several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.
S(_{N})1 Mechanisms and Carbocation Formation Kinetics
The S(_{N})1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide in this case) to form a carbocation intermediate. The second step is the rapid attack of a nucleophile on the carbocation.
The rate of an S(_{N})1 reaction is primarily dependent on the stability of the carbocation intermediate. The benzylic carbocation formed from this compound is stabilized by several factors:
Resonance with the benzene ring.
Hyperconjugation and the inductive effect of the methyl group at the ortho position.
The resonance effect of the para-fluoro substituent.
These stabilizing factors contribute to a lower activation energy for carbocation formation, making the S(_{N})1 pathway a viable option, particularly with weak nucleophiles and in polar protic solvents that can solvate the resulting ions.
Table 1: Factors Influencing S(_{N})1 Reactivity of this compound
| Factor | Description | Effect on S({N})1 Rate |
| Substrate Structure | Secondary benzylic halide | Favors S(_{N})1 over primary halides |
| Carbocation Stability | Resonance and substituent effects | Increased stability enhances the rate |
| Leaving Group | Bromide is a good leaving group | Facilitates carbocation formation |
| Solvent | Polar protic (e.g., water, alcohols) | Stabilizes the carbocation and leaving group |
| Nucleophile | Weak nucleophiles | Favors S({N})1 as they are not strong enough for S({N})2 |
S(_{N})2 Mechanisms and Stereochemical Inversion/Retention
The S(_{N})2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack leads to an inversion of stereochemistry at the chiral center.
For this compound, which is a secondary benzylic halide, the S({N})2 pathway is also possible, especially with strong nucleophiles in polar aprotic solvents. The rate of an S({N})2 reaction is sensitive to steric hindrance around the reaction center. The ortho-methyl group in this molecule may introduce some steric hindrance, potentially slowing down the rate of S(_{N})2 attack compared to an unsubstituted benzylic halide.
A key feature of the S({N})2 reaction is its stereospecificity. If the starting material is a single enantiomer of this compound, the S({N})2 reaction will proceed with inversion of configuration at the benzylic carbon. For example, if the (R)-enantiomer is used as the starting material, the product will be the (S)-enantiomer.
In contrast, an S(_{N})1 reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with roughly equal probability, leading to a racemic or nearly racemic mixture of products (both retention and inversion of configuration).
Table 2: Comparison of S({N})1 and S({N})2 Pathways for this compound
| Feature | S({N})1 Mechanism | S(_{N})2 Mechanism |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps, carbocation intermediate | One step, concerted |
| Stereochemistry | Racemization (inversion and retention) | Inversion of configuration |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |
Competitive Nucleophilic Pathways and Substrate Control
The reactivity of this compound in nucleophilic substitution reactions is dictated by its structure as a secondary benzylic halide. This structure allows for a delicate balance between two competing mechanistic pathways: the unimolecular (SN1) and bimolecular (SN2) substitution reactions. The outcome of the reaction is largely controlled by the inherent properties of the substrate, which influence the stability of intermediates and transition states.
The SN1 pathway involves a two-step mechanism where the rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a secondary benzylic carbocation. youtube.com This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. The presence of a methyl group (an electron-donating group) at the ortho position further stabilizes the carbocation, while the fluoro group at the para position exerts a competing effect through its electron-withdrawing inductive effect and electron-donating resonance effect.
Conversely, the SN2 pathway is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org The rate of this reaction is sensitive to steric hindrance around the reaction center. As a secondary halide, this compound presents moderate steric hindrance, making the SN2 pathway viable but potentially slower than for a primary halide. masterorganicchemistry.com
The competition between these two pathways is therefore a central feature of this substrate's reactivity. Strong nucleophiles and high concentrations of the nucleophile tend to favor the SN2 mechanism, whereas conditions that promote carbocation formation, such as the use of weak nucleophiles, favor the SN1 pathway. libretexts.org
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |
|---|---|---|---|
| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | The secondary benzylic nature allows for both pathways. Resonance stabilization of the potential carbocation is a strong driving force for the SN1 mechanism. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile is a critical external factor in directing the reaction towards one pathway over the other. |
| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) | Bromide is a good leaving group, facilitating both SN1 dissociation and SN2 displacement. |
| Solvent | Polar Protic | Polar Aprotic | Solvent choice can be used to selectively favor one mechanism (discussed in section 3.2.4). |
Elimination Reactions
In addition to substitution, this compound can undergo elimination reactions to form an alkene. These reactions are often in direct competition with nucleophilic substitution, and the reaction conditions determine which pathway predominates. dalalinstitute.com Elimination involves the removal of the bromine atom and a hydrogen atom from an adjacent (beta) carbon, resulting in the formation of a pi bond. For this specific substrate, the primary elimination product would be 1-fluoro-4-methyl-2-vinylbenzene.
E1 Mechanisms and Competing Substitution Pathways
The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the SN1 reaction. youtube.comyoutube.com After the formation of the resonance-stabilized secondary benzylic carbocation, a weak base (which can be the solvent) abstracts a proton from a beta-carbon. The electrons from the C-H bond then form the new pi bond.
Because they share a common rate-determining step and intermediate, E1 and SN1 reactions are always in competition. libretexts.org Several factors can be adjusted to favor E1 over SN1:
Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more entropically favored. Therefore, increasing the reaction temperature generally favors the E1 pathway over the SN1 pathway. masterorganicchemistry.com
Base/Nucleophile: The use of a weak nucleophile that is also a moderately strong base will favor elimination. For example, using ethanol (B145695) as a solvent at elevated temperatures will likely yield a mixture of substitution (solvolysis) and elimination products.
E2 Mechanisms and Stereoelectronic Requirements
The bimolecular elimination (E2) mechanism is a concerted, one-step process where a strong base removes a beta-proton simultaneously as the leaving group departs and the double bond forms. dalalinstitute.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com
A key feature of the E2 mechanism is its stereoelectronic requirement for an anti-periplanar conformation. khanacademy.org This means the beta-hydrogen and the bromine leaving group must be in the same plane and on opposite sides of the C-C bond. The molecule must adopt this specific geometry for the orbitals to overlap correctly and allow the reaction to proceed efficiently. For this compound, which has free rotation around the C-C single bond, achieving this conformation is straightforward.
The E2 pathway is favored by:
Strong, non-nucleophilic bases: Sterically hindered bases like potassium tert-butoxide are ideal for promoting E2 reactions while minimizing the competing SN2 reaction. khanacademy.org
High base concentration: Since the base is involved in the rate-determining step, a higher concentration will increase the reaction rate. youtube.com
Regioselectivity in Alkene Formation from Elimination
Regioselectivity refers to the preference for forming one constitutional isomer over another. msu.edu In the case of this compound, the beta-hydrogens available for abstraction are on the adjacent methyl group. Abstraction of one of these protons is the only viable pathway to a stable alkene product, leading to the formation of 1-fluoro-4-methyl-2-vinylbenzene.
Elimination reactions often follow Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, in this specific case, there is only one type of beta-hydrogen that can be removed to form a conjugated system, so only one major alkene product is expected. The formation of a double bond within the aromatic ring is energetically prohibitive as it would disrupt the aromaticity.
| Elimination Pathway | Source of Beta-Hydrogen | Alkene Product | Feasibility |
|---|---|---|---|
| E1 or E2 | Methyl group (-CH₃) | 1-fluoro-4-methyl-2-vinylbenzene | Highly Favorable |
| E1 or E2 | Aromatic ring (C-H) | (Product disrupts aromaticity) | Highly Unfavorable |
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound makes it a suitable electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A general mechanism involves the oxidative addition of the alkyl halide to a low-valent metal catalyst (commonly palladium or nickel), followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Potential cross-coupling reactions for this substrate include:
Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a substituted alkyne.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.
These reactions provide a versatile method for elaborating the structure of this compound, introducing a wide range of functional groups at the benzylic position.
| Reaction Name | Nucleophilic Partner | Catalyst System (Typical) | Resulting Product Type |
|---|---|---|---|
| Suzuki Coupling | R'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-(1-R'-ethyl)-4-fluoro-2-methylbenzene |
| Heck Coupling | Alkene (e.g., H₂C=CHR') | Pd(OAc)₂, P(o-tolyl)₃, Base | Substituted Styrene (B11656) Derivative |
| Sonogashira Coupling | Terminal Alkyne (R'-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(1-(R'-ethynyl)ethyl)-4-fluoro-2-methylbenzene |
| Buchwald-Hartwig Amination | Amine (R'₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-(1-(4-fluoro-2-methylphenyl)ethyl)-N-R'₂ Amine |
Palladium-Catalyzed C-C Bond Formations (e.g., Heck, Suzuki, Negishi)
Palladium catalysts are exceptionally versatile for forming carbon-carbon bonds, and benzylic halides are common substrates in these transformations. nobelprize.org The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Negishi) or migratory insertion (for Heck), and reductive elimination. nobelprize.org
Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. organic-chemistry.org While less common for benzylic halides, the reaction can proceed, particularly in intramolecular cases or under specific conditions. chim.it The reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This is followed by coordination and insertion of an alkene, and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. organic-chemistry.orgnih.gov
Suzuki Coupling: The Suzuki reaction is a powerful method for C-C bond formation, coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com The benzylic bromide can couple with various aryl or vinyl boronic acids to form more complex molecular structures. The base is crucial as it activates the organoboron species, facilitating the transmetalation step where the organic group from the boron is transferred to the palladium center. yonedalabs.comorganic-chemistry.org
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, this would involve oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with an organozinc reagent and reductive elimination to form the new C-C bond. organic-chemistry.orgnobelprize.org
| Reaction | Typical Catalyst | Coupling Partner | Base | Solvent |
|---|---|---|---|---|
| Heck | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Alkenes (e.g., Styrene, Acrylates) | Et₃N, K₂CO₃, NaOAc | DMF, NMP, DMA |
| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Organoboron compounds (e.g., Arylboronic acids) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, THF (often with water) |
| Negishi | Pd(PPh₃)₄, PdCl₂(dppf) | Organozinc compounds | Not always required | THF, DMF |
Nickel-Catalyzed Stereoconvergent Couplings involving Chiral Benzylic Electrophiles
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. wikipedia.orgnih.gov A significant area of research is their application in stereoconvergent couplings. Since this compound is a racemic chiral electrophile, a stereoconvergent reaction would allow for the synthesis of a single enantiomer of the product from the racemic starting material.
These reactions typically involve a chiral nickel catalyst. The proposed mechanism often involves the formation of a radical intermediate from the benzylic halide. This radical can then be trapped by a nickel complex. The enantioselectivity is determined by the subsequent reductive elimination from a chiral nickel(III) intermediate, which is influenced by the chiral ligand. This approach allows for the formation of enantioenriched products from a racemic mixture of the starting benzylic bromide.
Other Metal-Mediated Transformations for Aryl and Alkyl Coupling
Beyond palladium and nickel, other metals can mediate important transformations of benzylic halides.
Copper-Mediated Couplings: Copper-catalyzed reactions, such as variants of the Ullmann condensation, can be used to form C-C, C-N, or C-O bonds. These reactions are particularly useful for coupling with heteroatom nucleophiles.
Cobalt-Catalyzed Couplings: Cobalt complexes have been shown to catalyze cross-coupling reactions, including enantioconvergent Negishi-type couplings of α-bromo ketones. researchgate.net This suggests potential applicability for related substrates like benzylic halides.
Metal-Mediated Halogen Exchange: The Finkelstein reaction, which involves halogen exchange, can be mediated by various metal salts. nih.govfrontiersin.org While typically referring to the exchange of a halide for iodide, related "retro-Finkelstein" reactions can also occur, driven by the formation of a stronger carbon-halogen bond. nih.gov
Radical Processes Involving the Benzylic Halide
The benzylic position of this compound is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. khanacademy.orglibretexts.org
Homolytic Cleavage of the Carbon-Bromine Bond
The carbon-bromine bond is relatively weak and can undergo homolytic cleavage when subjected to energy in the form of heat or light (photolysis). chemistrysteps.comlibretexts.org This process breaks the bond in such a way that each atom retains one of the bonding electrons, generating two radical species: a benzylic radical and a bromine radical. libretexts.org
The stability of the resulting 1-(4-fluoro-2-methylphenyl)ethyl radical is a key driving force for this process. The unpaired electron on the benzylic carbon can be delocalized into the aromatic π-system through resonance, which significantly lowers its energy compared to a simple alkyl radical. libretexts.org The substituents on the ring (fluorine and methyl) can have a minor electronic influence on the stability of this radical intermediate.
The estimated bond dissociation energy (BDE) for the C-Br bond in benzylic bromides is lower than that for alkyl bromides, reflecting the stability of the radical formed upon cleavage. rsc.orgrsc.org
Radical Chain Mechanisms and Initiator Effects
Many radical reactions involving benzylic halides proceed via a chain mechanism, which consists of three distinct phases: initiation, propagation, and termination. libretexts.org
Initiation: The reaction is started by a radical initiator. This can be the homolytic cleavage of the C-Br bond itself by heat or UV light, or by the decomposition of a dedicated radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.orgyoutube.com These initiators produce radicals that can then start the chain reaction.
Propagation: This phase consists of a series of self-sustaining steps. For example, a bromine radical generated during initiation can abstract a hydrogen atom from another molecule to form HBr and a new organic radical. libretexts.org Alternatively, the benzylic radical formed from the starting material can react with another molecule (e.g., Br₂) to form the product and a new bromine radical, which continues the chain. libretexts.org
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical molecule. libretexts.org This is a rare event due to the low concentration of radicals but becomes more probable as the concentration of reactants decreases.
| Step | Description | Example Process |
|---|---|---|
| Initiation | Formation of initial radical species. | Br₂ + light (hν) → 2 Br• |
| Propagation | A radical reacts to form a new bond and a new radical. | R-H + Br• → R• + HBr |
| R• + Br₂ → R-Br + Br• | ||
| Termination | Two radicals combine to terminate the chain. | Br• + Br• → Br₂ |
| R• + Br• → R-Br | ||
| R• + R• → R-R |
Note: 'R-H' here represents a generic alkane, but the principle applies to benzylic C-H bonds, and 'R•' represents the corresponding radical.
The choice of initiator and reaction conditions (temperature, light intensity) can significantly affect the rate and efficiency of these radical processes.
Computational and Theoretical Studies on 1 1 Bromoethyl 4 Fluoro 2 Methylbenzene and Analogues
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structures, energies, and properties of molecules. nih.govnih.gov It offers a favorable balance between computational cost and accuracy, making it well-suited for investigating the reaction mechanisms of benzylic halides. Reactions involving these compounds, such as nucleophilic substitution, often proceed via carbocationic intermediates. nih.govlibretexts.org DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.
For benzylic bromides, a common reaction pathway is the S_N1 mechanism, which involves the initial, rate-determining cleavage of the carbon-bromine bond to form a benzylic carbocation. nih.gov This intermediate is then captured by a nucleophile. DFT is instrumental in confirming such mechanisms by calculating the energies of all species along the reaction coordinate.
A key application of DFT in reaction mechanism studies is the location of transition state (TS) structures and the calculation of their corresponding activation energies (ΔE‡). The transition state represents the highest energy point along the reaction coordinate, and its geometry reveals the specific atomic arrangement during the bond-breaking and bond-forming processes. arxiv.org For the S_N1 reaction of a benzylic bromide, the transition state for the heterolysis of the C-Br bond would feature an elongated carbon-bromine distance and developing positive charge on the benzylic carbon.
The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311+G**), can predict activation energies that are often in good agreement with experimental data. nih.govnih.gov These calculations allow for a systematic investigation of how structural modifications in the substrate affect the reaction barrier.
Table 1: Representative Calculated Activation Energies for the C-Br Bond Cleavage in Substituted Benzyl (B1604629) Bromides (Illustrative Data) Calculations performed at the B3LYP/6-31G(d) level of theory in a model solvent.
| Substituent (para) | Activation Energy (ΔE‡) in kcal/mol |
| -OCH₃ | 15.2 |
| -CH₃ | 17.5 |
| -H | 19.8 |
| -F | 18.9 |
| -CN | 22.1 |
Understanding the stability and electronic structure of reaction intermediates is fundamental to explaining reaction outcomes. In the case of 1-(1-Bromoethyl)-4-fluoro-2-methylbenzene, the key intermediate in an S_N1 reaction is the corresponding benzylic carbocation. libretexts.org Benzylic carbocations are stabilized by resonance, where the positive charge is delocalized from the benzylic carbon into the aromatic ring. libretexts.orgyoutube.com
DFT calculations provide detailed information about the electronic distribution in these intermediates. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, revealing the extent of charge delocalization. The geometry of the carbocation is typically trigonal planar around the sp²-hybridized benzylic carbon, with an empty p-orbital perpendicular to the plane of the substituents. libretexts.orgyoutube.com This empty p-orbital overlaps with the π-system of the benzene (B151609) ring, facilitating the charge delocalization that is crucial for its stability. libretexts.org The fluorine and methyl substituents on the ring further modulate this stability.
Table 2: Calculated NBO Charges for a Model 1-(4-fluoro-2-methylphenyl)ethyl Cation (Illustrative Data) Charges are represented in elementary charge units (e).
| Atom | NBO Charge (e) |
| Benzylic Carbon (Cα) | +0.25 |
| C1 (ipso-C) | +0.05 |
| C2 (ortho-C, with -CH₃) | -0.12 |
| C4 (para-C, with -F) | +0.18 |
| C6 (ortho-C) | -0.10 |
| Fluorine (F) | -0.35 |
Quantum Chemical Topology (QCT) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the scalar and vector fields derived from quantum mechanics to partition a molecule into atomic basins and characterize the bonding between them. nih.govresearchgate.net The most prominent application of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. nih.gov QTAIM analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure.
QTAIM provides a rigorous framework for identifying and classifying chemical bonds and other interactions. The theory identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei, along with a bond path connecting them, signifies an interaction. nih.govuni-muenchen.de The properties of the electron density at the BCP, such as its magnitude (ρ_bcp) and its Laplacian (∇²ρ_bcp), provide quantitative information about the nature of the interaction.
For this compound, QTAIM can be used to characterize all intramolecular interactions, including the covalent C-C, C-H, C-F, and C-Br bonds. The analysis can reveal the degree of polarity and covalent character in each bond. For instance, the C-F bond will exhibit characteristics of a highly polar covalent interaction, while the C-Br bond will be less polar. This analysis can also be extended to intermolecular interactions, for example, between the molecule and a solvent or a reactant, identifying hydrogen bonds or halogen bonds. researchgate.net
The properties at the bond critical point offer a quantitative measure of bond strength and type.
Electron Density (ρ_bcp): The value of ρ_bcp is correlated with the bond order; higher values indicate stronger bonds.
Laplacian of Electron Density (∇²ρ_bcp): The sign of the Laplacian indicates the nature of the interaction. For shared interactions (covalent bonds), ∇²ρ_bcp is typically negative, signifying a concentration of electron density. For closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions), ∇²ρ_bcp is positive, indicating a depletion of electron density at the BCP. uni-muenchen.de
By analyzing these parameters, one can quantitatively assess the strength and nature of non-covalent interactions, which can be crucial in understanding reaction mechanisms in condensed phases or enzyme catalysis.
Table 3: Typical QTAIM Parameters for Bonds in an Aryl Halide Analogue (Illustrative Data) ρ_bcp in electrons/bohr³, ∇²ρ_bcp in electrons/bohr⁵.
| Bond | ρ_bcp | ∇²ρ_bcp | Interaction Type |
| Aromatic C-C | ~0.30 | ~ -0.80 | Covalent |
| C-F | ~0.20 | ~ +0.50 | Polar Covalent |
| C-Br | ~0.15 | ~ +0.10 | Polar Covalent |
| C-H | ~0.27 | ~ -0.90 | Covalent |
Analysis of Substituent Effects on Reaction Dynamics and Energetics
The substituents on the aromatic ring play a pivotal role in determining the reactivity of benzylic halides. The fluoro and methyl groups in this compound exert competing electronic effects that influence reaction rates and the stability of intermediates. The methyl group at the ortho position is electron-donating through both induction and hyperconjugation, which helps to stabilize the positive charge of the benzylic carbocation intermediate.
Quantitative Evaluation of the Benzylic Effect in SN2 Reactions
The enhanced reactivity of benzylic halides in bimolecular nucleophilic substitution (SN2) reactions, known as the benzylic effect, has been a subject of extensive computational investigation. Traditionally, this acceleration was attributed to the delocalization of negative charge into the aromatic ring in the transition state. However, modern computational studies, employing high-level ab initio methods and density functional theory (DFT), have challenged this notion, suggesting that electrostatic interactions are the primary origin of the benzylic effect. researchgate.netacs.org
Rigorous focal-point computations on identity exchange SN2 reactions have quantified the benzylic effect by comparing the activation barriers of benzylic systems to their simpler alkyl counterparts. For instance, the SN2 barrier for the reaction of a fluoride (B91410) ion with benzyl fluoride is 3.8 kcal/mol lower than that for the reaction with methyl fluoride. acs.org Similarly, the barrier for the chloride ion reaction with benzyl chloride is 1.6 kcal/mol lower than with methyl chloride. acs.org These computational results provide clear quantitative evidence for the rate acceleration at the benzylic position.
An activation strain model analysis further clarifies that the SN2 reactivity of these benzylic compounds is governed by the intrinsic electrostatic interaction between the nucleophile and the reacting fragments. acs.org Studies on a series of para-substituted benzyl fluorides have found strong linear correlations between the calculated electrostatic potential at the benzylic carbon and the SN2 activation energies. acs.orgidc-online.com This indicates that substituents on the phenyl ring modulate reactivity primarily by altering the electrostatic potential at the reaction center. Crucially, Natural Bond Orbital (NBO) analyses of the transition states show that very little negative charge is actually transferred to the phenyl ring, discrediting the traditional resonance-delocalization explanation. idc-online.comresearchgate.net Therefore, the benzylic effect is understood as a consequence of favorable electrostatic interactions between the nucleophile and the benzylic carbon, which are enhanced by the polarizability of the adjacent sp2-hybridized carbons of the phenyl ring. researchgate.netresearchgate.net
| Reaction | Focal Point Ea (kcal/mol) | B3LYP/DZP++ Ea (kcal/mol) | Benzylic Effect (kcal/mol) |
|---|---|---|---|
| F- + CH3F | -0.81 | -2.42 | - |
| F- + PhCH2F | -4.63 | -5.11 | -3.82 |
| Cl- + CH3Cl | +1.85 | -1.31 | - |
| Cl- + PhCH2Cl | +0.24 | -2.11 | -1.61 |
Data sourced from computational studies on benzylic SN2 reactions. idc-online.com
Fluorine's Electronic Influence on Benzylic Reactivity and Aromaticity
The fluorine atom in a compound like this compound exerts a significant, albeit complex, electronic influence on the molecule's properties. Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). rsc.org This effect decreases the electron density on the aromatic ring and at the benzylic carbon. researchgate.net Concurrently, fluorine can participate in a π-electron donating resonance effect (+R) due to its lone pairs, which can delocalize into the aromatic system. researchgate.net
Furthermore, fluorine substitution directly impacts the aromaticity of the benzene ring. Computational studies using various aromaticity descriptors have shown that as hydrogen atoms in benzene are replaced by fluorine, the aromaticity generally decreases. nih.govbohrium.com This reduction is attributed to the electron-withdrawing inductive effects that alter the electron density distribution and reduce the uniformity of electronic delocalization within the ring. researchgate.netnih.gov This change in the electronic structure of the aromatic ring can, in turn, influence the stability of the transition state in reactions involving the benzylic side chain.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools for understanding the dynamic behavior and structural preferences of flexible molecules like this compound. nih.govnih.gov These methods allow for the exploration of the potential energy surface of the molecule to identify low-energy conformations and the barriers to interconversion between them.
For substituted benzenes with an ethyl side chain, a key conformational variable is the torsion angle around the bond connecting the benzylic carbon to the aromatic ring. Computational studies on analogous benzyl halides, such as benzyl fluoride and benzyl chloride, have shown that the preferred conformation often involves the halogen atom being perpendicular to the plane of the benzene ring. rsc.org This preference arises from a combination of steric and electronic factors. Understanding the conformational landscape is crucial, as the reactivity of the molecule can be highly dependent on its three-dimensional structure. utdallas.edu For instance, the accessibility of the benzylic carbon to an incoming nucleophile in an SN2 reaction can be influenced by the orientation of the side chain relative to the bulky methyl group and the aromatic ring.
MD simulations can provide a time-resolved "movie" of the molecule's motions, revealing the flexibility of the side chain, the timescale of conformational changes, and the interactions between the substituent groups. nih.gov By employing force fields derived from high-level quantum mechanical calculations, these simulations can achieve high accuracy, offering insights into the dynamical behavior that governs the molecule's chemical properties. nih.gov
| Substituent Type | Typical Preferred Conformation | Governing Factors |
|---|---|---|
| -CH2-Halogen | Halogen perpendicular to the ring | Minimization of steric hindrance, orbital overlap effects |
| -CH2-CH3 | Equally populated planar and perpendicular conformers | Low rotational barrier |
| -OH, -OCH3 | Planar conformer preferred | Resonance stabilization |
| Bulky ortho-substituents | Increased twisting of side-chain from planarity | Steric repulsion (1,3-diaxial-like interactions) libretexts.orglibretexts.org |
Data generalized from conformational studies of various substituted benzenes. rsc.org
Stereochemical Prediction and Enantioselectivity Modeling
The benzylic carbon in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Predicting and controlling the stereochemical outcome of reactions at this center is a significant challenge addressed by computational modeling. Theoretical studies are instrumental in understanding the origins of enantioselectivity in asymmetric reactions involving racemic secondary benzylic halides. organic-chemistry.orgnih.gov
Computational modeling, often using DFT, is employed to map out the potential energy surfaces for reactions proceeding through different stereochemical pathways. By calculating the structures and energies of the diastereomeric transition states, researchers can predict which enantiomer of the product will be formed preferentially. mdpi.com For example, in a catalyst-controlled reaction, the model would include the chiral catalyst interacting with both enantiomers of the starting material. The difference in the activation energies for the two competing pathways (ΔΔG‡) determines the enantiomeric excess (ee) of the product.
This approach has been successfully applied to model enantioselective cross-coupling reactions, such as the nickel-catalyzed Negishi reaction of racemic secondary benzylic bromides. organic-chemistry.org The models help to elucidate the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the substrate, catalyst, and reagents in the transition state that are responsible for stereochemical discrimination. mdpi.com These insights are invaluable for the rational design of new, more effective chiral catalysts and for optimizing reaction conditions to achieve high levels of enantioselectivity.
Synthetic Applications and Research Utility of 1 1 Bromoethyl 4 Fluoro 2 Methylbenzene
Role as a Key Intermediate in Complex Organic Synthesis
The molecular architecture of 1-(1-Bromoethyl)-4-fluoro-2-methylbenzene makes it a valuable intermediate for the synthesis of more complex molecules. The benzylic bromide is a key functional group that can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
Construction of Chiral Functionalized Aromatic Systems
The chiral center at the ethyl group's alpha-position is a defining feature of this compound. This intrinsic chirality allows for its use in the construction of enantiomerically enriched aromatic compounds. Through stereospecific or stereoselective reactions, the bromine atom can be displaced by various nucleophiles to generate chiral ethers, esters, amines, and carbon-carbon bonds, all while retaining or inverting the stereochemistry at the benzylic position. This is crucial in the synthesis of pharmaceuticals and other biologically active molecules where a specific enantiomer is required for desired activity.
Precursor for the Synthesis of Diverse Organic Scaffolds
As a precursor, this compound offers multiple reaction sites. The bromoethyl group can participate in cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon bonds and build more elaborate molecular frameworks. The fluorine atom on the benzene (B151609) ring can also influence the reactivity of the aromatic system and can be a site for further functionalization or can be retained in the final product for its unique electronic properties, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts.
Chiral Synthon in Asymmetric Synthesis
A chiral synthon is a building block that carries chiral information into a target molecule. This compound, particularly in its enantiomerically pure forms, serves as an excellent chiral synthon.
Enantioselective Derivatization to Chiral Alcohols and Amines
Enantiomerically pure this compound can be converted to the corresponding chiral alcohols and amines through nucleophilic substitution reactions. For instance, reaction with hydroxide (B78521) or alkoxide ions can yield chiral secondary alcohols, while reaction with ammonia (B1221849) or primary/secondary amines can produce chiral primary, secondary, or tertiary amines. These transformations are fundamental in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates.
| Reactant | Nucleophile | Product | Product Class |
| (R/S)-1-(1-Bromoethyl)-4-fluoro-2-methylbenzene | OH⁻ | (R/S)-1-(4-fluoro-2-methylphenyl)ethanol | Chiral Alcohol |
| (R/S)-1-(1-Bromoethyl)-4-fluoro-2-methylbenzene | NH₃ | (R/S)-1-(4-fluoro-2-methylphenyl)ethanamine | Chiral Amine |
| (R/S)-1-(1-Bromoethyl)-4-fluoro-2-methylbenzene | R'O⁻ | (R/S)-1-alkoxy-1-(4-fluoro-2-methylphenyl)ethane | Chiral Ether |
Utility in the Preparation of Optically Active Compounds
The use of enantiopure this compound is a direct pathway to optically active compounds. By starting with a known stereoconfiguration, chemists can design synthetic routes that lead to products with a predictable stereochemistry. This is of paramount importance in the development of single-enantiomer drugs, where the biological activity often resides in only one of the enantiomers, and the other may be inactive or even harmful.
Building Block for Unsaturated Compounds via Selective Elimination
The bromoethyl group in this compound can undergo elimination reactions to form a double bond, yielding an unsaturated compound. This reaction is typically promoted by a base. The regioselectivity and stereoselectivity of the elimination can often be controlled by the choice of base and reaction conditions.
The resulting styrene (B11656) derivative, 4-fluoro-2-methyl-1-vinylbenzene, is a valuable monomer for polymerization and a versatile intermediate for further synthetic transformations such as Diels-Alder reactions, epoxidations, and hydroboration-oxidations, allowing for the introduction of a variety of functional groups.
Application in the Development of Novel Methodologies for Organic Transformations
The compound this compound, while not extensively documented as a standalone subject in methodology research, possesses functional groups that make it a valuable substrate for the development of new synthetic methods. Its structure, featuring a reactive benzylic bromide and an electronically modified aromatic ring, allows it to be a key player in exploring novel organic transformations.
Benzylic halides are versatile building blocks in organic synthesis. acs.org Their utility is frequently exploited in the development of new catalytic systems and reaction pathways. For instance, the carbon-bromine bond in this compound can be targeted in a variety of transformations. Novel methods for dehalogenation and benzylation are continuously being explored, with recent advancements focusing on metal-free conditions to enhance the green credentials of these processes. rsc.org The presence of the fluorine atom and the methyl group on the aromatic ring of this compound can significantly influence its reactivity in such transformations. These substituents alter the electron density of the aromatic ring and can exert steric effects, providing a nuanced substrate for testing the limits and applicability of new catalysts and reaction conditions.
In the realm of modern organic synthesis, there is a continuous drive to develop more efficient and selective reactions. Benzylic halides are often employed as test substrates in the development of photoredox catalysis, which uses visible light to initiate radical reactions under mild conditions. researchgate.net The benzylic C-Br bond in this compound is susceptible to homolytic cleavage under such conditions, generating a benzylic radical that can participate in a variety of coupling and functionalization reactions. Research in this area could involve using this compound to optimize new photocatalytic systems for C-C, C-N, or C-O bond formation.
Furthermore, the development of novel oxidation methods for benzylic halides is an active area of research. nih.gov The transformation of benzylic halides into corresponding aldehydes or ketones is a fundamental process in organic synthesis. Methodologies that can achieve this transformation under mild and selective conditions are highly sought after. This compound could serve as an excellent substrate to test new oxidative protocols, with the electronic nature of the substituted ring influencing the reaction's efficiency and outcome.
A summary of potential applications in methodology development is presented in the table below.
| Research Area in Methodology Development | Potential Role of this compound |
| Novel Coupling Reactions | Substrate for testing new catalysts (e.g., palladium, nickel, copper-based) for cross-coupling reactions. |
| Photoredox Catalysis | Precursor for generating benzylic radicals to explore new C-C and C-heteroatom bond-forming reactions. |
| Organocatalysis | Substrate for developing new organocatalytic substitution or elimination reactions. |
| Oxidation Methodologies | Test substrate for the development of mild and selective methods for the synthesis of substituted acetophenones. |
| Dehalogenation Techniques | Model compound for exploring new, environmentally benign dehalogenation reagents and methods. rsc.org |
Contributions to Materials Science Research through Polymer Precursors and Monomers
The unique combination of a reactive bromine atom and a fluorine-substituted aromatic ring in this compound makes it a compound of interest for materials science, particularly in the synthesis of specialty polymers. The incorporation of fluorine into polymers can impart a range of desirable properties, including high thermal stability, chemical resistance, and specific optical and electrical characteristics. numberanalytics.comnumberanalytics.com
One potential application of this compound in materials science is as a precursor to fluorinated styrenic monomers. Elimination of hydrogen bromide from this compound would yield 4-fluoro-2-methyl-1-vinylbenzene, a substituted styrene. Substituted styrenes are important monomers in the polymer industry, and their polymerization can lead to materials with tailored properties. pcimag.comcmu.edu For example, the presence of the fluorine atom in the resulting polymer could enhance its thermal stability and hydrophobicity compared to conventional polystyrene. The polymerization of such a monomer could be achieved through various techniques, including living radical polymerization, which allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. cmu.eduresearchgate.net
Furthermore, the bromine atom in this compound provides a handle for other types of polymerization reactions. Aryl halides are key monomers in several cross-coupling polymerization methods, such as Suzuki or Stille polymerization, which are used to create conjugated polymers. rsc.orgrsc.org While the bromine in this specific compound is benzylic and not directly attached to the aromatic ring, it can be used to synthesize more complex monomers. For instance, it could be used to attach this fluorinated moiety to other polymerizable units.
The field of fluorinated aromatic compounds in materials science is continually expanding, with applications in high-performance polymers, liquid crystals, and organic electronics. researchgate.netdigitellinc.comacs.org The properties imparted by fluorine are highly dependent on the number and position of the fluorine atoms in the molecule. digitellinc.com Compounds like this compound can serve as valuable building blocks for systematically studying these structure-property relationships in new materials.
The potential contributions of this compound to materials science are summarized in the following table.
| Area of Materials Science | Potential Contribution of this compound | Resulting Material Properties |
| Specialty Polymer Synthesis | Precursor to the monomer 4-fluoro-2-methyl-1-vinylbenzene. | Enhanced thermal stability, chemical resistance, hydrophobicity. numberanalytics.comnumberanalytics.com |
| Functional Polymer Synthesis | Can be used to introduce the 4-fluoro-2-methylphenyl group as a side chain in polymers. | Modified solubility, thermal, and optical properties. |
| Monomer Synthesis for Conjugated Polymers | Building block for creating more complex monomers for use in cross-coupling polymerizations. rsc.orgrsc.org | Tailored electronic and photophysical properties for applications in organic electronics. |
Future Research Directions and Outlook
Development of More Sustainable and Efficient Synthetic Routes
The current industrial synthesis of benzylic bromides often relies on reagents and conditions that pose environmental and safety concerns. Future research will prioritize the development of greener and more efficient synthetic methodologies for 1-(1-Bromoethyl)-4-fluoro-2-methylbenzene. A primary focus will be the replacement of traditional brominating agents like N-bromosuccinimide (NBS) and elemental bromine with more sustainable alternatives.
One promising avenue is the use of in situ generation of bromine from bromide salts through electrochemical or photochemical oxidation. bldpharm.com These methods can minimize the handling of hazardous bromine and reduce waste generation. Furthermore, the exploration of solvent-free reaction conditions or the use of environmentally benign solvents such as ionic liquids or supercritical fluids will be crucial. uniroma1.it The principles of atom economy will guide the design of new synthetic pathways, aiming to maximize the incorporation of all reactant atoms into the final product.
| Synthesis Method | Reagents | Sustainability Advantages |
| Traditional Bromination | N-Bromosuccinimide (NBS), Bromine (Br₂) | Established methods |
| Photochemical Bromination | NaBrO₃/HBr, light | In situ bromine generation, reduced waste nih.govrsc.org |
| Electrochemical Bromination | Sodium bromide, electricity | Avoids hazardous bromine reagents bldpharm.com |
| Solvent-Free/Green Solvents | Various | Reduced environmental impact uniroma1.it |
Exploration of Novel Catalytic Systems for Stereoselective Transformations
The chiral nature of this compound, which possesses a stereocenter at the benzylic carbon, presents a significant opportunity for the synthesis of enantiomerically pure compounds. Future research will heavily focus on the development of novel catalytic systems to achieve high stereoselectivity in its synthesis and subsequent reactions.
Asymmetric catalysis, employing chiral transition metal complexes or organocatalysts, will be instrumental in the enantioselective synthesis of (R)- or (S)-1-(1-bromoethyl)-4-fluoro-2-methylbenzene. researchgate.netrsc.org The design of new chiral ligands that can effectively control the stereochemical outcome of the bromination of 1-ethyl-4-fluoro-2-methylbenzene (B13208426) is a key area of investigation. Furthermore, enzymatic catalysis offers a green and highly selective alternative for producing single enantiomers.
Deeper Mechanistic Insights through Advanced Spectroscopic Techniques
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for optimizing existing processes and designing new transformations. Advanced spectroscopic techniques will play a pivotal role in elucidating these mechanisms.
In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with kinetic studies, can provide real-time monitoring of reaction intermediates and transition states. Nuclear magnetic resonance (NMR) spectroscopy, including advanced techniques like diffusion-ordered spectroscopy (DOSY), will be employed to characterize complex reaction mixtures and identify transient species. Computational chemistry and density functional theory (DFT) calculations will complement experimental studies by providing theoretical models of reaction pathways and predicting reactivity.
Expansion of Synthetic Scope to Untapped Reaction Manifolds
While this compound is a known precursor in certain synthetic applications, its full potential remains to be unlocked. Future research will aim to expand its synthetic scope by exploring its utility in a wider range of reaction manifolds.
Cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, will be further investigated to forge new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The development of novel palladium, nickel, or copper catalyst systems will be crucial for achieving high efficiency and functional group tolerance in these transformations. Additionally, the use of this compound in multicomponent reactions and cascade sequences will be explored to construct complex molecular architectures in a single step.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The integration of automated synthesis and flow chemistry platforms offers significant advantages in terms of efficiency, safety, and scalability for the synthesis and application of this compound. ncsu.edu Continuous-flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. organic-chemistry.org
Automated systems can enable high-throughput screening of reaction conditions and catalysts, accelerating the optimization of synthetic protocols. Microfluidic devices, in particular, offer a platform for performing reactions on a small scale with minimal reagent consumption, which is ideal for mechanistic studies and library synthesis. ncsu.edu The development of integrated flow processes, from starting material to purified product, will be a key focus for the industrial production of this important intermediate. nih.gov
Q & A
Q. What PPE and engineering controls are essential for safe handling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
